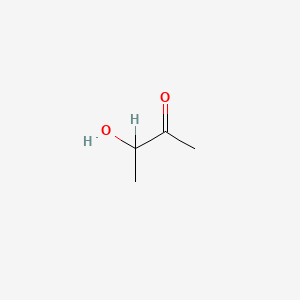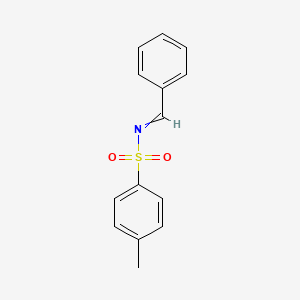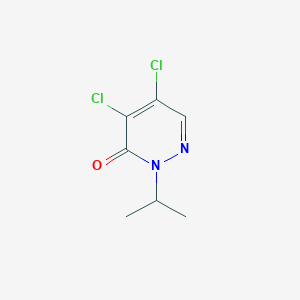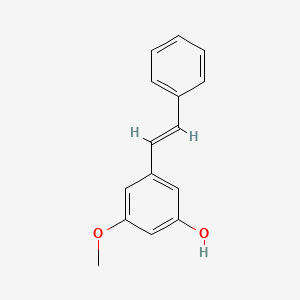
Pinosylvin methyl ether
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pinosylvin methyl ether has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Pinosylvin monomethyl ether (PME) is a potent antifungal compound found in the leaves of the pigeon pea plant, Cajanus cajan . It has been shown to exhibit inhibitory activity against several Gram-positive bacteria, including isolates of methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium bovis BCG, and avirulent Bacillus anthracis . PME also shows high nematicidal activity against pine wood nematodes .
Mode of Action
PME’s antifungal activity is primarily due to its ability to bind to the phospholipids in the cell membrane . This binding leads to a decrease in cell membrane fluidity and an increase in permeability, resulting in the leakage of cellular contents . In the case of Aspergillus flavus, a common fungus, PME treatment results in the autolysis of the fungal spore cell wall .
Biochemical Pathways
PME is a derivative of pinosylvin, a stilbenoid compound. The biosynthesis of PME involves the phenylpropanoid pathway, which is a common metabolic route in plants for the production of phenolic compounds . Key enzymes involved in this pathway include PAL (phenylalanine ammonia-lyase), 4CL (4-coumarate:CoA ligase), STS (stilbene synthase), PMT (pinosylvin methyltransferase), and ACC (aminocyclopropane-1-carboxylate synthase) .
Result of Action
The binding of PME to cell membrane phospholipids leads to changes in membrane fluidity and permeability, resulting in the leakage of cellular contents . This disrupts the normal functioning of the cell, leading to cell death. In the case of Aspergillus flavus, PME treatment results in the autolysis of the fungal spore cell wall .
Action Environment
The action of PME can be influenced by various environmental factors. For example, the production of PME in Pinus strobus cells was found to be significantly boosted by treatment with fungal elicitors This suggests that the presence of certain fungi can enhance the plant’s production of PME, potentially as a defense mechanism
Safety and Hazards
Pinosylvin monomethyl ether is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .
Análisis Bioquímico
Biochemical Properties
Pinosylvin methyl ether plays a significant role in biochemical reactions, particularly in the defense mechanisms of plants. It is synthesized through the phenylpropanoid pathway, where the enzyme pinosylvin-3-O-methyltransferase catalyzes the conversion of pinosylvin to this compound . This compound interacts with various enzymes and proteins, including those involved in the biosynthesis of stilbenoids. For instance, it has been shown to inhibit the growth of androgen-ablated LNCaP cells by interfering with specific signaling pathways . Additionally, this compound exhibits strong binding interactions with cell membrane phospholipids, leading to increased membrane permeability and potential antimicrobial effects .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In cancer cells, it has been demonstrated to inhibit cell proliferation and induce apoptosis, particularly in androgen-ablated LNCaP cells . This compound also affects cell signaling pathways, such as the androgen receptor signaling pathway, and can alter gene expression profiles . Furthermore, this compound influences cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to cell membrane phospholipids, causing changes in membrane fluidity and permeability . This interaction can lead to the leakage of cellular contents and ultimately cell death. Additionally, this compound acts as an inhibitor of specific enzymes, such as those involved in the androgen receptor signaling pathway, thereby affecting gene expression and cellular function . The compound’s ability to modulate enzyme activity and gene expression contributes to its antiproliferative and pro-apoptotic effects in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although some degradation may occur . In in vitro studies, the compound has demonstrated sustained antimicrobial and anticancer effects, while in in vivo studies, its long-term impact on cellular function and overall health is still being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the phenylpropanoid pathway . The enzyme pinosylvin-3-O-methyltransferase catalyzes the conversion of pinosylvin to this compound, which is then further metabolized by other enzymes . This compound can also interact with cofactors such as coenzyme A and NADPH, influencing metabolic flux and metabolite levels . The modulation of these pathways by this compound contributes to its various biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . This compound has been shown to accumulate in cell membranes, where it interacts with phospholipids and alters membrane properties . This localization is crucial for its antimicrobial and anticancer activities .
Subcellular Localization
This compound is primarily localized in the cell membrane, where it interacts with phospholipids and affects membrane fluidity and permeability . This subcellular localization is essential for its biological activity, as it allows the compound to disrupt cellular processes and induce cell death . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its function and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Pinosylvin methyl ether can be synthesized from pinosylvin through a methylation reaction. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethyl sulfoxide .
Industrial Production Methods: : Industrial production of this compound often involves the extraction of pinosylvin from natural sources followed by chemical methylation. The extraction process may include solvent extraction techniques using solvents like ethanol or methanol .
Análisis De Reacciones Químicas
Types of Reactions: : Pinosylvin methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products: : The major products formed from these reactions include various oxidized, reduced, or halogenated derivatives of this compound .
Comparación Con Compuestos Similares
Similar Compounds: : Pinosylvin, resveratrol, and piceatannol are structurally similar stilbenoid compounds .
Uniqueness: : Pinosylvin methyl ether is unique due to its methylated structure, which enhances its lipophilicity and bioavailability compared to its non-methylated counterparts . This structural modification also contributes to its distinct biological activities .
Propiedades
IUPAC Name |
3-methoxy-5-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXPWIEOVZVJC-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310494 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35302-70-6, 5150-38-9 | |
| Record name | Pinosylvin monomethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin monomethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035302706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PINOSYLVIN METHYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinosylvin monomethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-[(1E)-2-phenylethenyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological role of Pinosylvin methyl ether?
A1: this compound (PME) acts as a natural defense mechanism in certain plants like green alder ( Alnus viridis). It serves as a potent feeding deterrent, particularly against snowshoe hares. [, ] Research has shown that PME concentrations are high enough in winter-dormant foliar buds and staminate catkins to discourage herbivory, showcasing its role in plant defense. []
Q2: How does this compound affect the feeding behavior of herbivores?
A2: this compound exhibits antifeedant properties, effectively deterring snowshoe hares from consuming green alder. [, ] Although the exact mechanism of action is not fully elucidated in the provided abstracts, its presence in specific plant parts correlates with reduced palatability, suggesting an impact on taste perception or a potential toxicity at higher concentrations. []
Q3: Beyond its ecological role, does this compound exhibit any promising medicinal properties?
A3: Recent research indicates that this compound demonstrates anti-proliferative activity against castration-resistant prostate cancer (CRPC) cells. [] While the specific mechanism is still under investigation, studies show that PME exposure leads to altered gene expression related to cell cycle regulation, steroid and cholesterol biosynthesis, and decreased androgen signaling in CRPC cells. [] These findings suggest PME's potential as a starting point for developing novel CRPC treatments.
Q4: Are there any known synergistic effects of this compound with other environmental factors?
A4: Studies on Scots pine ( Pinus sylvestris) show a potential interaction between this compound production and exposure to both ozone and UV-B radiation. [] While ozone exposure primarily drives PME synthesis, the presence of UV-B radiation appears to enhance its transient accumulation in the early stages of exposure. [] This suggests a complex interplay between environmental stress factors and PME production in plants.
Q5: How does this compound compare to other related compounds in terms of its biological activity?
A5: While the provided abstracts focus primarily on PME, they hint at a broader class of compounds called stilbenoids. [] These compounds share structural similarities and often exhibit diverse biological activities. Research on resveratrol, another well-known stilbenoid, demonstrates its ability to modulate TRP channels, suggesting a potential mechanism of action shared by other members of this family, including PME. [] Further research is needed to directly compare the activity, potency, and selectivity of PME with other stilbenoids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


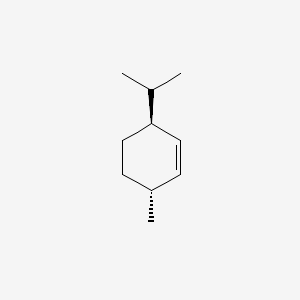

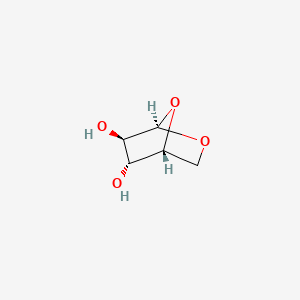



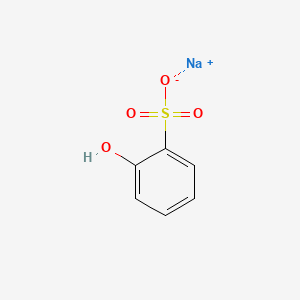
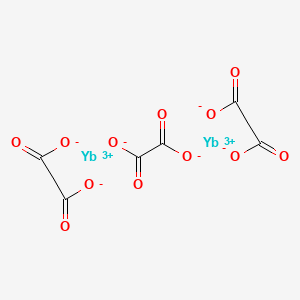

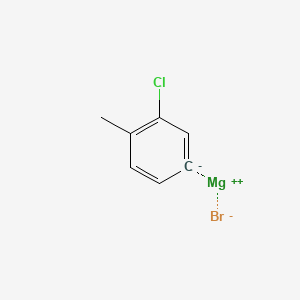
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)
